[2-Bromo-4-(bromomethyl)phenyl]methanol
Overview
Description
[2-Bromo-4-(bromomethyl)phenyl]methanol: is an organic compound with the molecular formula C8H8Br2O It is characterized by the presence of two bromine atoms attached to a benzene ring, one of which is part of a bromomethyl group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(bromomethyl)phenyl]methanol typically involves the bromination of 4-(bromomethyl)phenylmethanol. One common method is the reaction of 4-(bromomethyl)phenylmethanol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-Bromo-4-(bromomethyl)phenyl]methanol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form [2-Bromo-4-(bromomethyl)phenyl]methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of [2-Hydroxy-4-(hydroxymethyl)phenyl]methanol or [2-Amino-4-(aminomethyl)phenyl]methanol.
Oxidation: Formation of [2-Bromo-4-(bromomethyl)benzaldehyde] or [2-Bromo-4-(bromomethyl)benzoic acid].
Reduction: Formation of [2-Bromo-4-(bromomethyl)phenyl]methane.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-Bromo-4-(bromomethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms can be substituted with various functional groups, making it a versatile building block.
Biology:
Biochemical Studies: The compound can be used to study the effects of brominated phenylmethanol derivatives on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine:
Pharmaceutical Research: this compound may be explored for its potential therapeutic properties. Brominated compounds have been studied for their antimicrobial and anticancer activities, and this compound could be a candidate for further investigation.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymer additives.
Mechanism of Action
The mechanism of action of [2-Bromo-4-(bromomethyl)phenyl]methanol depends on its interaction with molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can undergo substitution reactions, altering the compound’s structure and function.
Comparison with Similar Compounds
[2-Bromo-4-(chloromethyl)phenyl]methanol: Similar structure but with a chlorine atom instead of a bromine atom in the methyl group.
[2-Bromo-4-(methyl)phenyl]methanol: Lacks the second bromine atom in the methyl group.
[2-Chloro-4-(bromomethyl)phenyl]methanol: Similar structure but with a chlorine atom on the benzene ring instead of a bromine atom.
Uniqueness:
Reactivity: The presence of two bromine atoms in [2-Bromo-4-(bromomethyl)phenyl]methanol makes it more reactive in nucleophilic substitution reactions compared to its analogs with only one bromine atom.
Biological Activity: The specific arrangement of bromine atoms and the hydroxyl group may confer unique biological properties, making it a compound of interest for pharmaceutical research.
Properties
IUPAC Name |
[2-bromo-4-(bromomethyl)phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYXIPBXFATPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284021 | |
Record name | 2-Bromo-4-(bromomethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345953-41-5 | |
Record name | 2-Bromo-4-(bromomethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345953-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(bromomethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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